molecular formula C9H16ClNO B13257358 5-Ethyl-2-methylpiperidine-1-carbonyl chloride

5-Ethyl-2-methylpiperidine-1-carbonyl chloride

Cat. No.: B13257358
M. Wt: 189.68 g/mol
InChI Key: JXSCMBOCDDYBIE-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpiperidine-1-carbonylchloride is an organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

5-ethyl-2-methylpiperidine-1-carbonyl chloride

InChI

InChI=1S/C9H16ClNO/c1-3-8-5-4-7(2)11(6-8)9(10)12/h7-8H,3-6H2,1-2H3

InChI Key

JXSCMBOCDDYBIE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N(C1)C(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methylpiperidine-1-carbonylchloride typically involves the reaction of 5-Ethyl-2-methylpiperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:

5-Ethyl-2-methylpiperidine+Phosgene5-Ethyl-2-methylpiperidine-1-carbonylchloride\text{5-Ethyl-2-methylpiperidine} + \text{Phosgene} \rightarrow \text{5-Ethyl-2-methylpiperidine-1-carbonylchloride} 5-Ethyl-2-methylpiperidine+Phosgene→5-Ethyl-2-methylpiperidine-1-carbonylchloride

Industrial Production Methods

In an industrial setting, the production of 5-Ethyl-2-methylpiperidine-1-carbonylchloride involves large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylpiperidine-1-carbonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted piperidine derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 5-Ethyl-2-methylpiperidine and carbon dioxide.

    Reduction: It can be reduced to form 5-Ethyl-2-methylpiperidine.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

    Reduction Agents: Hydrogen gas with a metal catalyst or lithium aluminum hydride.

Major Products Formed

    Substituted Piperidine Derivatives: Depending on the nucleophile used.

    5-Ethyl-2-methylpiperidine: From hydrolysis or reduction reactions.

Scientific Research Applications

5-Ethyl-2-methylpiperidine-1-carbonylchloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylpiperidine-1-carbonylchloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-methylpyridine: A structurally related compound with a pyridine ring instead of a piperidine ring.

    2-Methylpiperidine: Lacks the ethyl group at the 5-position.

    1-Ethyl-4-methylpiperidine: Has a different substitution pattern on the piperidine ring.

Uniqueness

5-Ethyl-2-methylpiperidine-1-carbonylchloride is unique due to the presence of both an ethyl and a methyl group on the piperidine ring, as well as the carbonyl chloride functional group

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